molecular formula C5HClN4O2S B1357950 2-Chloro-5-nitro-4-thiocyanatopyrimidine CAS No. 98027-74-8

2-Chloro-5-nitro-4-thiocyanatopyrimidine

Cat. No.: B1357950
CAS No.: 98027-74-8
M. Wt: 216.61 g/mol
InChI Key: GVMBHKFNIKBISV-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-4-thiocyanatopyrimidine is a chemical compound with the molecular formula C5HClN4O2S It is a pyrimidine derivative, characterized by the presence of chloro, nitro, and thiocyanato functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-4-thiocyanatopyrimidine typically involves the reaction of 2-chloro-5-nitropyrimidine with thiocyanate ions. One common method includes the use of potassium thiocyanate in the presence of a suitable solvent such as dimethylformamide (DMF) at low temperatures . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-4-thiocyanatopyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thiocyanato group can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

Major Products Formed

    Substitution: Formation of amino or thiol derivatives.

    Reduction: Formation of 2-chloro-5-amino-4-thiocyanatopyrimidine.

    Oxidation: Formation of sulfonyl derivatives.

Scientific Research Applications

2-Chloro-5-nitro-4-thiocyanatopyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-4-thiocyanatopyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiocyanato group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitropyrimidine: Lacks the thiocyanato group, making it less versatile in certain reactions.

    2-Amino-5-nitro-4-thiocyanatopyrimidine:

Uniqueness

2-Chloro-5-nitro-4-thiocyanatopyrimidine is unique due to the combination of chloro, nitro, and thiocyanato groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(2-chloro-5-nitropyrimidin-4-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClN4O2S/c6-5-8-1-3(10(11)12)4(9-5)13-2-7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMBHKFNIKBISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)SC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610582
Record name 2-Chloro-5-nitropyrimidin-4-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98027-74-8
Record name 2-Chloro-5-nitropyrimidin-4-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(compound known, e.g. WO 2003/032994) Potassium thiocyanate (0.97 g, 10 mM) was added to a solution of 2,4-dichloro-5-nitropyrimidine (1.94 g 10, mM) in EtOH (40 mL) cooled to 0° C. via an ice bath. The solution was stirred at 0° C. for 30 min, then the bath was removed and the resulting suspension allowed to come to RT over 60 min, when water (100 mL) was added. The precipitate was collected via filtration, washed with ice cold water, dissolved with DCM, dried (MgSO4), filtered and evaporated to yield the titled compound (1.7 g).
Name
Potassium thiocyanate
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 2,4-dichloro-5-nitropyrimidine (16.7 g, 85.8 mmol) in acetic acid (100 mL) was added at room temperature potassium thiocyanate (8.82 g, 90.8 mmol) over 1.5 hr or longer, and the mixture was stirred for 3 hr. The reaction mixture was poured into vigorously stirred water (500 mL), and the mixture was stirred for 30 min. The resulting solid was collected by filtration, and dried to give the title compound (16.5 g, 89%) as pale-yellow crystals.
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
8.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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